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Introduction

Eniporide (EMD-96785) is a potent and highly selective inhibitor of the sodium-hydrogen
exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume
regulation.[1] Belonging to the benzoylguanidine class of compounds, Eniporide was
investigated for its potential as a cardioprotective agent, particularly in the setting of myocardial
ischemia-reperfusion injury. The rationale for its development was based on the hypothesis that
inhibiting NHE-1 at the time of reperfusion would prevent the pathological intracellular sodium
and subsequent calcium overload, thereby reducing the extent of myocardial damage. This
document provides a comprehensive technical overview of the discovery, preclinical
development, and clinical evaluation of Eniporide.

Discovery and Synthesis

While a detailed public record of the initial discovery and synthesis of Eniporide is limited, it is
identified as N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide.
Its development is attributed to a pharmaceutical research program focused on identifying
potent and selective NHE-1 inhibitors. The core structure is based on a benzoylguanidine
scaffold, a class of compounds known to interact with the sodium-hydrogen exchanger.
Structure-activity relationship (SAR) studies, though not publicly detailed for Eniporide itself,
would have focused on optimizing the substitutions on the phenyl ring to achieve high affinity
and selectivity for the NHE-1 isoform.
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Mechanism of Action

Eniporide exerts its pharmacological effect by specifically binding to and inhibiting the activity
of the NHE-1 isoform.[1] During myocardial ischemia, anaerobic metabolism leads to
intracellular acidosis, a primary trigger for the activation of NHE-1. This exchanger then
attempts to restore intracellular pH by extruding protons from the cell in exchange for sodium
ions. However, the concurrent inhibition of the Na+/K+-ATPase due to energy depletion leads
to a rapid and detrimental accumulation of intracellular sodium.

This rise in intracellular sodium concentration alters the electrochemical gradient across the
sarcolemma, causing the Na+/Ca2+ exchanger to operate in a reverse mode, expelling sodium
ions in exchange for calcium ions. The resulting intracellular calcium overload is a critical event
in reperfusion injury, leading to mitochondrial dysfunction, hypercontracture of myofibrils,
activation of degradative enzymes, and ultimately, cell death. Eniporide, by blocking NHE-1 at
a crucial juncture, was theorized to uncouple the initial acidosis from the subsequent
catastrophic rise in intracellular calcium.

Signaling Pathway of NHE-1 Inhibition in Ischemia-
Reperfusion Injury

Click to download full resolution via product page

Caption: Downstream signaling cascade of NHE-1 activation during myocardial ischemia-
reperfusion and the inhibitory site of Eniporide.
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Preclinical Development

Extensive preclinical studies in various animal models of myocardial ischemia and reperfusion
demonstrated the cardioprotective potential of Eniporide. These studies consistently showed
that the administration of Eniporide, either before ischemia or just prior to reperfusion, could
significantly limit infarct size and improve cardiac function.

In Vitro Potency and Selectivity

The inhibitory activity of Eniporide against the human NHE-1 isoform was determined in vitro.

Compound Target IC50

Eniporide Human NHE-1 4.5 nM[1]

Note: While specific IC50 values for Eniporide against other NHE isoforms are not readily
available in public literature, related benzoylguanidine compounds like Cariporide show high
selectivity for NHE-1 over other isoforms.

Animal Studies

Preclinical efficacy was established in various animal models, including pigs, which have a
coronary anatomy and physiology similar to humans.

Animal Model Intervention Key Findings
) ) ) o Improved cardiac performance
Pig model of cardioplegic 3 mg/kg IV Eniporide before )
i ] and preserved high-energy
arrest cardioplegia
phosphate content.
General animal models of Eniporide administered before _ o
) ) ) ] Consistently limited infarct
myocardial ischemia or just before _
size.
ischemia/reperfusion reperfusion

Preclinical Experimental Protocol: Ischemia-Reperfusion
in a Porcine Model (General Representation)
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e Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Catheters
are inserted for drug administration, blood sampling, and hemodynamic monitoring.

o Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior
descending (LAD) coronary artery is dissected, and a hydraulic occluder is placed around it.

 Ischemia Induction: Myocardial ischemia is induced by inflating the occluder for a
predetermined period (e.g., 60 minutes).

» Drug Administration: Eniporide or placebo is administered intravenously at a specified time
point, either before the onset of ischemia or just before reperfusion.

» Reperfusion: The occluder is deflated to allow blood flow to return to the ischemic
myocardium.

e Monitoring and Data Collection: Hemodynamic parameters (e.g., blood pressure, heart rate,
left ventricular pressure) are continuously monitored. Blood samples are collected for
biochemical analysis.

« Infarct Size Measurement: At the end of the experiment, the heart is excised. The LAD is re-
occluded and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is
then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC)
to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then
calculated as a percentage of the area at risk.

Clinical Development: The ESCAMI Trial

The primary clinical investigation of Eniporide was the "Evaluation of the Safety and
Cardioprotective Effects of Eniporide in Acute Myocardial Infarction" (ESCAMI) trial. This was
a large, international, prospective, randomized, double-blind, placebo-controlled phase Il study.

ESCAMI Trial Design

The trial was conducted in two stages to evaluate the efficacy of different doses of Eniporide
as an adjunct to reperfusion therapy (either thrombolysis or primary percutaneous transluminal
coronary angioplasty - PTCA) in patients with acute ST-elevation myocardial infarction.
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Experimental Protocol: ESCAMI Trial

o Patient Population: Patients with acute ST-elevation myocardial infarction undergoing

reperfusion therapy.
« Inclusion Criteria: Chest pain for at least 30 minutes, ST-segment elevation on ECG.

o Exclusion Criteria: Pre-hospital thrombolysis, cardiogenic shock (Killip class IV) on
admission, known renal failure, history of severe allergic reactions.

¢ Intervention:

o Stage 1: 430 patients were randomized to receive a 10-minute intravenous infusion of
placebo or Eniporide at doses of 50 mg, 100 mg, 150 mg, or 200 mg before the start of

reperfusion therapy.

o Stage 2: 959 patients were randomized to receive placebo, 100 mg Eniporide, or 150 mg

Eniporide.

e Primary Efficacy Endpoint: Infarct size, as measured by the cumulative release of alpha-
hydroxybutyrate dehydrogenase (a-HBDH) over 72 hours (Area Under the Curve - AUC).

 Clinical Endpoints: Death, cardiogenic shock, heart failure, life-threatening arrhythmias.

ESCAMI Trial Workflow
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Patients with Acute ST-Elevation MI
(n=1389)

Randomization

Stage 1

Stage 1 (n=430) Stage 2 (n=959)

4 \ 4 \ 4 \ 4 \ \ 4 \ 4

Placebo Eniporide 50mg Eniporide 100mg Eniporide 150mg Eniporide 200mg Placebo Eniporide 100mg Eniporide 150mg

10-min IV Infusion
before Reperfusion

Endpoint Analysis

Primary: Infarct Size (a-HBDH AUC 0-72h) Secondary: Clinical Outcomes

Click to download full resolution via product page

Caption: Workflow of the ESCAMI clinical trial for Eniporide.

Clinical Trial Results
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The results of the ESCAMI trial were ultimately disappointing and did not support the promising
preclinical data.

Mean a-HBDH AUC Outcome vs.

Trial Stage Dose Group
(U/ml x h) Placebo
Stage 1 Placebo 44.2 -
100 mg Eniporide 40.2 Smaller infarct size[2]
150 mg Eniporide 33.9 Smaller infarct size[2]
Stage 2 Placebo 41.2 -
No difference in infarct
100 mg Eniporide 43.0 )
size[2]
o No difference in infarct
150 mg Eniporide 41.5

size[2]

Overall, the administration of Eniporide before reperfusion therapy did not significantly limit
infarct size or improve clinical outcomes in the broad population of patients with acute ST-
elevation myocardial infarction.[2][3]

Pharmacokinetics

A study in healthy volunteers provided key pharmacokinetic parameters for Eniporide.

Parameter Value
Half-life ~2 hours
Total Body Clearance 34.4L/h
Volume of Distribution (Vdss) 775L

Mean Residence Time 2.3 hours
Unchanged Drug in Urine ~43% of dose

Eniporide demonstrated linear pharmacokinetics in the investigated dose range.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/14504689/
https://pubmed.ncbi.nlm.nih.gov/14504689/
https://pubmed.ncbi.nlm.nih.gov/14504689/
https://pubmed.ncbi.nlm.nih.gov/14504689/
https://www.benchchem.com/product/b1671292?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14504689/
https://www.imrpress.com/journal/RCM/23/8/10.31083/j.rcm2308284/htm
https://www.benchchem.com/product/b1671292?utm_src=pdf-body
https://www.benchchem.com/product/b1671292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Eniporide represents a well-founded therapeutic concept based on a strong preclinical
rationale for cardioprotection via selective NHE-1 inhibition. Its development progressed to a
large-scale clinical trial, the ESCAMI study. However, despite promising in vitro potency and
efficacy in animal models, Eniporide failed to demonstrate a significant clinical benefit in
reducing infarct size or improving outcomes in patients with acute myocardial infarction. The
reasons for this discrepancy between preclinical and clinical results are likely multifactorial and
highlight the challenges in translating cardioprotective strategies from the laboratory to the
clinical setting. The development of Eniporide was subsequently discontinued. The story of
Eniporide remains a valuable case study for researchers and professionals in drug
development, emphasizing the critical importance of robust clinical trial data in validating novel
therapeutic hypotheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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